

Molecular weight and formula of 4-Methoxycyclohexanol

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Compound of Interest

Compound Name: 4-Methoxycyclohexanol

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An In-Depth Technical Guide to **4-Methoxycyclohexanol**: Properties, Synthesis, and Applications

Introduction

4-Methoxycyclohexanol is a versatile organic compound that serves as a crucial intermediate in a multitude of synthetic applications, ranging from the development of active pharmaceutical ingredients (APIs) to the creation of novel fragrances.[1][2][3] Its structure, featuring a cyclohexane ring substituted with both a hydroxyl (-OH) and a methoxy (-OCH₃) group, provides two distinct points for chemical modification. This bifunctionality, combined with the stereoisomerism inherent in its cyclic structure, makes it a valuable building block for chemists aiming to construct complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, and key applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental characteristics of **4-Methoxycyclohexanol** are summarized below. The compound's molecular formula is C₇H₁₄O₂ with a molecular weight of approximately 130.18 g/mol.[4][5][6] It exists as a mixture of two stereoisomers: **cis-4-Methoxycyclohexanol** and **trans-4-Methoxycyclohexanol**. The spatial orientation of the hydroxyl and methoxy groups relative to the cyclohexane ring defines the isomer and can significantly influence the molecule's physical properties and reactivity in subsequent synthetic steps.

Table 1: Core Properties of **4-Methoxycyclohexanol**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₄ O ₂	[4], [5]
Molecular Weight	130.18 g/mol	[4], [5]
CAS Number	18068-06-9 (cis/trans mixture)	[4], [1]
Boiling Point	~204-205 °C (at 731 Torr)	[5]
Density	~0.99 g/cm ³	[7]
Appearance	Colorless to light yellow liquid	[5]

Stereoisomeric Structures

The orientation of the substituents on the cyclohexane ring gives rise to cis and trans isomers. In the chair conformation, the lowest energy state, substituents can occupy either axial or equatorial positions. The relative stability of the isomers is determined by the steric strain associated with these positions.

Caption: Cis and trans isomers of **4-Methoxycyclohexanol**.

Synthesis Protocol: Catalytic Hydrogenation of 4-Methoxyphenol

A robust and widely adopted method for synthesizing **4-Methoxycyclohexanol** is the catalytic hydrogenation of 4-methoxyphenol.[3][8] This reaction involves the reduction of the aromatic ring to a cyclohexane ring.

Expertise & Rationale

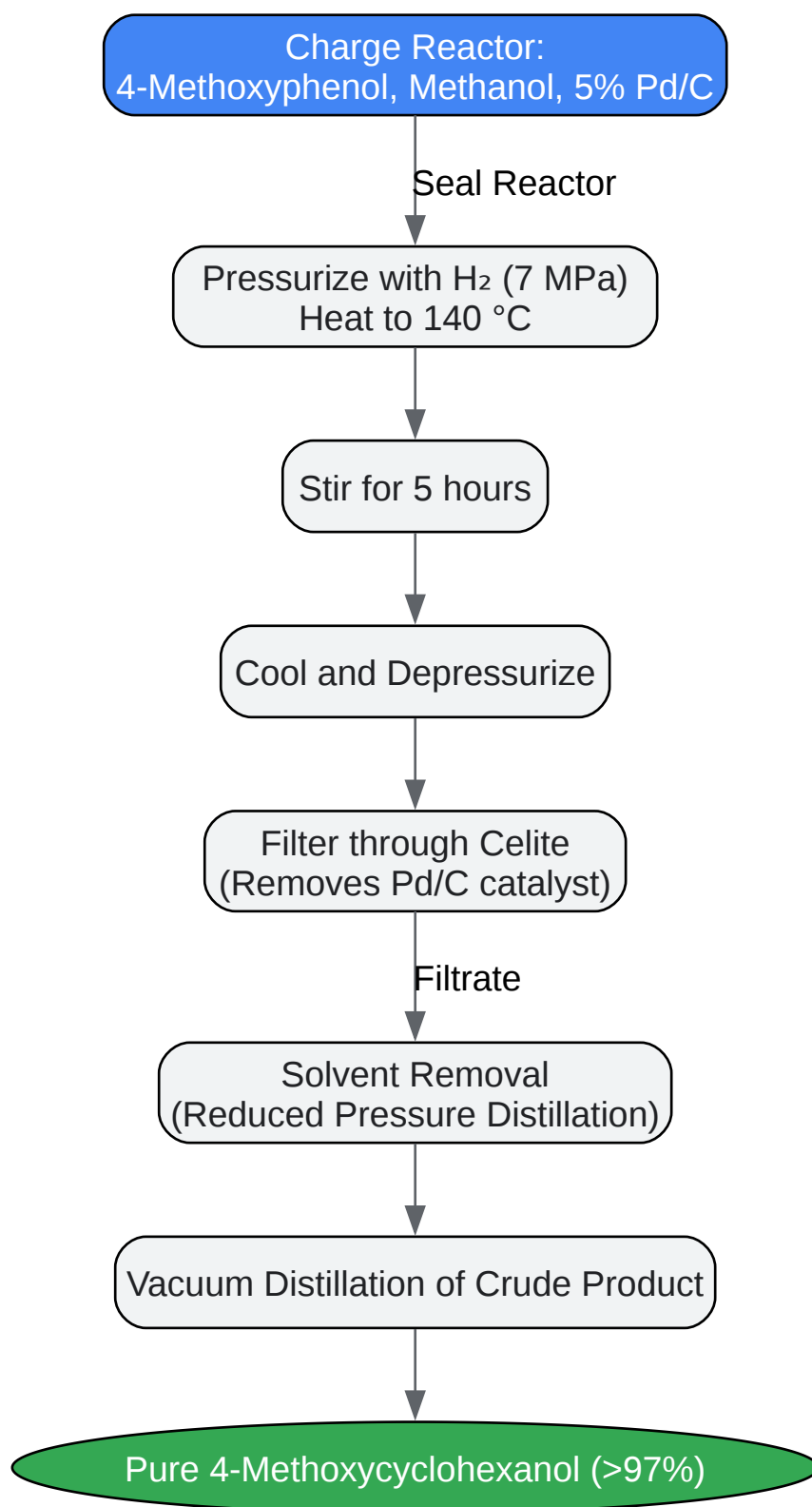
The choice of a palladium-on-carbon (Pd/C) catalyst is critical. Palladium is highly efficient at catalyzing the hydrogenation of aromatic rings under manageable conditions. The carbon support provides a high surface area for the catalyst, maximizing its activity. The reaction is typically performed under a pressurized hydrogen atmosphere to ensure a sufficient concentration of hydrogen is available at the catalyst surface to drive the reduction. Methanol is

an excellent solvent choice as it readily dissolves the starting material and is relatively inert under these hydrogenation conditions.[5][8]

Experimental Protocol

- **Reactor Setup:** A high-pressure hydrogenation reactor is charged with 4-methoxyphenol (1.0 eq) and methanol (approx. 1.1 mL per gram of starting material).
- **Catalyst Addition:** 5 wt% palladium on carbon (0.1 eq by weight to the starting material) is carefully added to the solution.
- **Hydrogenation:** The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 7 MPa.[5][8]
- **Reaction:** The mixture is heated to 140 °C and stirred vigorously for 5 hours to ensure efficient contact between the reactants, solvent, and catalyst.[5][8]
- **Work-up and Purification:**
 - After cooling, the reactor is depressurized.
 - The catalyst is removed by filtration through a pad of Celite. The choice of Celite is to prevent the fine catalyst particles from passing through, which can be pyrophoric upon exposure to air when dry.
 - The methanol solvent is removed from the filtrate by distillation under reduced pressure.
 - The resulting crude product is purified by vacuum distillation to yield **4-methoxycyclohexanol** with high purity (>97%).[5]

Synthesis and Purification Workflow



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Caption: Workflow for the synthesis of **4-Methoxycyclohexanol**.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized **4-Methoxycyclohexanol**, a combination of spectroscopic techniques is employed. Each method provides unique information about the molecule's structure.

- **Infrared (IR) Spectroscopy:** This technique is used to identify the functional groups present. The IR spectrum of **4-Methoxycyclohexanol** will exhibit a strong, broad absorption in the region of $3200\text{--}3600\text{ cm}^{-1}$ characteristic of the O-H stretching of the alcohol group.^[9] Additionally, C-O stretching vibrations for the alcohol and the ether will be visible in the $1050\text{--}1250\text{ cm}^{-1}$ region, and C-H stretching from the cyclohexane ring will appear just below 3000 cm^{-1} .^[10]
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry (EI-MS) provides the molecular weight and fragmentation pattern. The molecular ion peak $[M]^+$ would be observed at $m/z = 130$.^[11] Common fragmentation patterns would include the loss of water ($[M-18]^+$) from the alcohol and the loss of a methoxy group ($[M-31]^+$).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: This provides detailed information about the hydrogen environment. The spectrum will show a complex multiplet region for the protons on the cyclohexane ring. A distinct singlet around 3.3 ppm would correspond to the three protons of the methoxy group ($-\text{OCH}_3$). The proton attached to the oxygen-bearing carbon (CH-OH) would appear as a multiplet, with its chemical shift and multiplicity differing between the cis and trans isomers.
 - ^{13}C NMR: This spectrum will show the number of unique carbon environments. For **4-Methoxycyclohexanol**, several signals corresponding to the carbons of the cyclohexane ring would be expected, along with a signal for the methoxy carbon at approximately 56 ppm.

Applications in Drug Development and Chemical Synthesis

4-Methoxycyclohexanol is a valuable intermediate in the synthesis of more complex molecules.^[1] Its utility stems from the ability to selectively modify either the hydroxyl or the methoxy group.

- **Pharmaceutical Synthesis:** It serves as a precursor for various pharmaceutical compounds.^[2] The cyclohexane scaffold is a common motif in drug molecules, providing a rigid three-dimensional structure that can be optimized for binding to biological targets. For example, the hydroxyl group can be oxidized to a ketone (4-methoxycyclohexanone), which is a key intermediate for synthesizing insecticides like spirotetramat and can be applied in the synthesis of liquid crystal materials.^{[1][12]}
- **Fragrance Industry:** The pleasant odor of cyclohexanol derivatives makes them suitable for use in perfumes and flavoring agents.^[1]
- **Biomass Conversion:** Research has explored its use in the selective synthesis of cyclohexanol intermediates from lignin-based phenolic compounds, which is a key area in green chemistry and the conversion of biomass into valuable chemicals.^[1]

Safety and Handling

4-Methoxycyclohexanol is classified as a mild irritant.^[1] It may cause skin and serious eye irritation, as well as respiratory irritation.^{[4][5]} Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a chemical fume hood.

Conclusion

4-Methoxycyclohexanol is a foundational chemical intermediate with significant value in research and industrial applications. Its straightforward synthesis from readily available starting materials, combined with its versatile chemical handles, ensures its continued importance. A thorough understanding of its properties, stereochemistry, and reaction protocols, as outlined in this guide, is essential for scientists and developers looking to leverage this molecule in the creation of novel and valuable compounds.

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